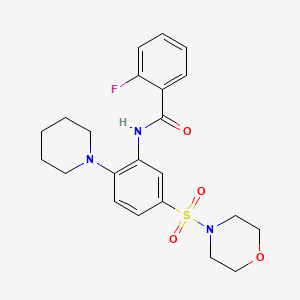
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a pyrazole derivative that has been found to exhibit promising pharmacological properties. The compound has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to inhibit the activity of certain enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has also been found to reduce blood glucose levels by increasing insulin sensitivity and promoting glucose uptake in the liver and skeletal muscle. In addition, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has also been found to exhibit low toxicity and good stability, making it suitable for in vitro and in vivo studies. However, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has some limitations for lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in certain experimental settings. In addition, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has not been extensively studied for its potential side effects, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the study of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific signaling pathways that are modulated by 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide and elucidating the downstream effects of these pathways. Another potential direction is to explore the potential clinical applications of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide. This could involve conducting further preclinical studies to determine the safety and efficacy of the compound in animal models. Overall, the study of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide involves the reaction of cyclopropylamine with 2-phenylpyrazole-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The resulting 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been studied extensively for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders. The compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has also been shown to have anti-diabetic effects by reducing blood glucose levels. In addition, 5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide has been found to have neuroprotective properties by preventing neuronal cell death.
Propiedades
IUPAC Name |
5-cyclopropyl-N-methyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)13-9-12(10-7-8-10)16-17(13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOWUZROMKALHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)


![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)


![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)






